2-Amino-2-phenylethanethioamide
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Overview
Description
2-Amino-2-phenylethanethioamide is an organic compound with the molecular formula C8H10N2S It is a derivative of ethanethioamide, where the hydrogen atoms are substituted by an amino group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-phenylethanethioamide can be achieved through several methods. One common approach involves the reaction of phenylacetonitrile with hydrogen sulfide in the presence of a base, followed by the addition of ammonia. The reaction conditions typically include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Basic catalysts such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Materials: Phenylacetonitrile, hydrogen sulfide, and ammonia.
Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield.
Purification: Techniques such as recrystallization or distillation to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-phenylethanethioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or thioamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and thiols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-2-phenylethanethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-phenylethanethioamide involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions with electrophilic species. The amino and thioamide groups can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-phenylethanol: Similar structure but with a hydroxyl group instead of a thioamide group.
2-Amino-2-phenylacetamide: Contains an amide group instead of a thioamide group.
2-Amino-2-phenylthioacetamide: Similar structure but with a thioamide group attached to a different carbon atom.
Uniqueness
2-Amino-2-phenylethanethioamide is unique due to the presence of both an amino group and a thioamide group on the same carbon atom. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H10N2S |
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Molecular Weight |
166.25 g/mol |
IUPAC Name |
2-amino-2-phenylethanethioamide |
InChI |
InChI=1S/C8H10N2S/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H2,10,11) |
InChI Key |
MWYKYPSXTVKJAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=S)N)N |
Origin of Product |
United States |
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